molecular formula C21H18BrOP B14699771 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- CAS No. 26487-95-6

2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)-

Cat. No.: B14699771
CAS No.: 26487-95-6
M. Wt: 397.2 g/mol
InChI Key: XBBPVGNCZVUDQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with 2-bromoacetone. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .

Major Products Formed

The major products formed from reactions involving 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphoranylidene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- involves the formation of a phosphoranylidene intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Wittig reactions, the compound reacts with carbonyl compounds to form alkenes through the formation of a betaine intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- is unique due to its specific reactivity and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile reagent in organic synthesis .

Properties

CAS No.

26487-95-6

Molecular Formula

C21H18BrOP

Molecular Weight

397.2 g/mol

IUPAC Name

1-bromo-1-(triphenyl-λ5-phosphanylidene)propan-2-one

InChI

InChI=1S/C21H18BrOP/c1-17(23)21(22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

XBBPVGNCZVUDQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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